molecular formula C9H12N2O2 B1315137 2-(Propylamino)nicotinic acid CAS No. 74611-52-2

2-(Propylamino)nicotinic acid

Cat. No. B1315137
CAS RN: 74611-52-2
M. Wt: 180.2 g/mol
InChI Key: GYONGVMXQDSGRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

An improved solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives has been reported using boric acid as a catalyst . This sustainable method combines non-hazardous neat conditions with benefits like excellent yield, straightforward workup, and the use of readily available and safe catalysts in the absence of any solvent .


Molecular Structure Analysis

The molecular formula of 2-(Propylamino)nicotinic acid is C9H12N2O2. The molecular weight is 180.2 g/mol. More detailed structural information can be obtained from resources like ChemSpider .


Chemical Reactions Analysis

A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy . In another study, trace amounts of nicotinic acid (NA) were added to 2 M ZnSO4 to prepare an optimized electrolyte for aqueous zinc ion batteries .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Propylamino)nicotinic acid can be inferred from similar compounds. For instance, nicotinic acid has a melting point of -79 °C and a boiling point of 247 °C . The molecular weight of 2-(Propylamino)nicotinic acid is 180.2 g/mol.

Scientific Research Applications

Synthesis and Material Science

One of the primary applications of 2-(Propylamino)nicotinic acid derivatives involves their synthesis through hydrothermal reactions, which are noted for their efficiency and environmental friendliness. Zhenghua Li et al. (2012) demonstrated that 2-(arylamino)nicotinic acids could be synthesized from 2-chloronicotinic acid with aromatic amine derivatives at high temperatures, yielding moderate to excellent outcomes (Zhenghua Li, S. Xiao, Ronghui Liang, & Zhining Xia, 2012). Additionally, the study on polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid by S. Long et al. (2008) revealed insights into conformational polymorphism, showcasing the compound's versatility in material science (S. Long, S. Parkin, M. Siegler, ARTHUR CAMMERS, & Tonglei Li, 2008).

Pharmacological Research

In pharmacology, nicotinic acid and its derivatives have been extensively studied for their therapeutic potentials. For instance, the role of nicotinic acid in lipid metabolism and its anti-inflammatory properties have been a focus. Studies by Martina Lukasova et al. (2011) and others have demonstrated nicotinic acid's ability to inhibit atherosclerosis progression through receptor-mediated pathways, highlighting its potential beyond lipid modification (Martina Lukasova, C. Malaval, A. Gille, J. Kero, & S. Offermanns, 2011).

Industrial Applications

Dawid Lisicki et al. (2022) discussed the ecological methods for producing nicotinic acid, stressing the need for green chemistry in its industrial production. This review highlighted sustainable approaches to synthesizing nicotinic acid, underlining its importance in various industries, from pharmaceuticals to agriculture (Dawid Lisicki, K. Nowak, & Beata Orlińska, 2022).

Future Directions

The future directions of 2-(Propylamino)nicotinic acid could be inferred from the current research trends in nicotinic acid and its derivatives. For instance, the evolution of tobacco products and the discovery of nicotinic acetylcholine receptor allosteric modulators are areas of active research .

properties

IUPAC Name

2-(propylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYONGVMXQDSGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylamino)nicotinic acid

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